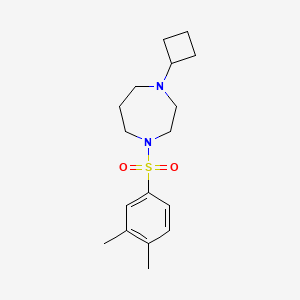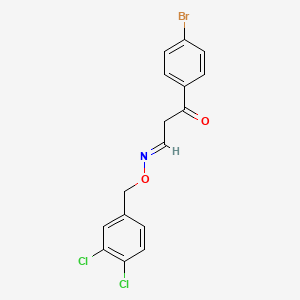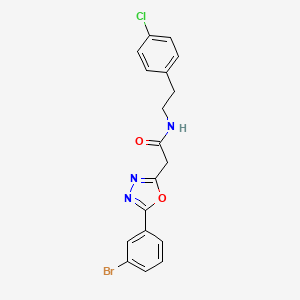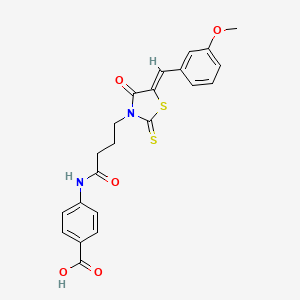
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane, also known as DCDP, is a synthetic compound that belongs to the class of diazepanes. Diazepanes are a group of organic compounds that contain a seven-membered diazepine ring. DCDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. This compound has also been studied for its effects on the central nervous system, including its ability to modulate GABA receptors and inhibit glutamate release. These properties make this compound a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Wirkmechanismus
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane exerts its effects on the central nervous system by modulating GABA receptors and inhibiting glutamate release. GABA is an inhibitory neurotransmitter that regulates neuronal activity in the brain. This compound enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures. Glutamate is an excitatory neurotransmitter that is involved in neuronal communication and plasticity. This compound inhibits the release of glutamate, leading to a reduction in excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and neurodegenerative disorders. This compound has been shown to modulate GABA receptors and inhibit glutamate release, leading to a reduction in neuronal activity and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a multi-step process that yields high yields and purity of this compound. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease, and further research is needed to explore its therapeutic potential in these conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has anxiolytic, sedative, anticonvulsant, and neuroprotective effects, and it modulates GABA receptors and inhibits glutamate release. This compound has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. Future research on this compound should focus on the development of analogs with improved pharmacological properties and the investigation of its effects on other neurotransmitter systems.
Synthesemethoden
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane can be synthesized using a multi-step process that involves the reaction of cyclobutanone with 3,4-dimethylbenzenesulfonyl chloride and ammonia gas. The reaction yields an intermediate product, which is then treated with sodium borohydride to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Eigenschaften
IUPAC Name |
1-cyclobutyl-4-(3,4-dimethylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14-7-8-17(13-15(14)2)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYCBMQLMUQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2950777.png)
![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2950781.png)
![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)

![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)


![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2950790.png)
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)
